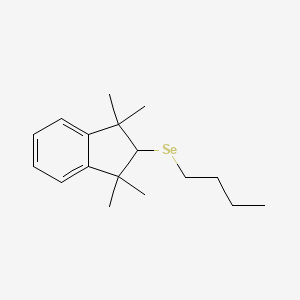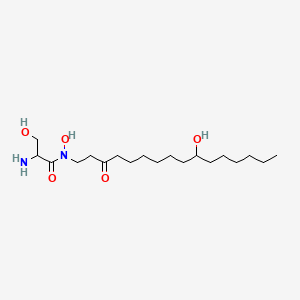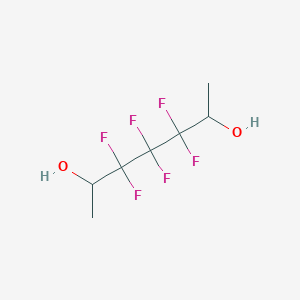
2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organoselenium compound characterized by the presence of a butylselanyl group attached to an indene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves the reaction of 1,1,3,3-tetramethyl-2,3-dihydro-1H-indene with a butylselanyl reagent. One common method is the nucleophilic substitution reaction where a butylselanyl halide reacts with the indene derivative in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the selenium atom can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butylselanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products:
Oxidation: Selenoxides, selenones.
Reduction: Selenides.
Substitution: Various substituted indene derivatives.
Aplicaciones Científicas De Investigación
2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a candidate for studies on selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.
Industry: It can be used in the development of materials with unique electronic and optical properties due to the presence of selenium.
Mecanismo De Acción
The mechanism of action of 2-(Butylselanyl)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene involves its interaction with molecular targets through the selenium atom. Selenium can participate in redox reactions, influencing various biochemical pathways. The compound may act as an antioxidant by scavenging reactive oxygen species and protecting cells from oxidative damage. Additionally, it can modulate enzyme activities and signaling pathways through its redox properties.
Comparación Con Compuestos Similares
N-[2-(Butylselanyl)benzyl]-N-dimethyl-ethane-1,2-diamine: This compound also contains a butylselanyl group but differs in its overall structure and coordination environment.
Other Organoselenium Compounds: Compounds like selenocysteine and selenomethionine share the selenium element but have different biological roles and chemical properties.
Propiedades
Número CAS |
89051-25-2 |
|---|---|
Fórmula molecular |
C17H26Se |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
2-butylselanyl-1,1,3,3-tetramethyl-2H-indene |
InChI |
InChI=1S/C17H26Se/c1-6-7-12-18-15-16(2,3)13-10-8-9-11-14(13)17(15,4)5/h8-11,15H,6-7,12H2,1-5H3 |
Clave InChI |
NSOBQVIGWODZDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Se]C1C(C2=CC=CC=C2C1(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Amino-3-oxopropyl)-dodecylamino]propanamide](/img/structure/B14143424.png)

acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
![(3S,7S)-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione](/img/structure/B14143456.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide](/img/structure/B14143462.png)
![2-[(E)-(1,3-Benzothiazol-2-ylhydrazono)methyl]quinoline](/img/structure/B14143464.png)

![2-Chloro-N-[2,2-dicyano-1-(methylsulfanyl)ethenyl]benzamide](/img/structure/B14143475.png)
![(2R)-{[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14143477.png)
![3-[(2-Hydroxy-2-phenylethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14143478.png)

![4-Benzyl-2,4-diazabicyclo[4.1.0]hept-2-en-5-one](/img/structure/B14143480.png)

![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
